molecular formula C7H3FN2O3 B069888 4-Fluoro-2-nitrophenyl isocyanate CAS No. 190774-51-7

4-Fluoro-2-nitrophenyl isocyanate

Cat. No.: B069888
CAS No.: 190774-51-7
M. Wt: 182.11 g/mol
InChI Key: CPPNERLQTDSECZ-UHFFFAOYSA-N
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Description

4-Fluoro-2-nitrophenyl isocyanate is an organic compound with the molecular formula C7H3FN2O3 . It is a derivative of phenyl isocyanate, where the phenyl ring is substituted with a fluorine atom at the 4-position and a nitro group at the 2-position. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-2-nitrophenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 4-fluoro-2-nitroaniline with phosgene. The reaction proceeds as follows:

    Starting Material: 4-Fluoro-2-nitroaniline

    Reagent: Phosgene (COCl2)

    Reaction Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction.

The reaction mechanism involves the formation of an intermediate carbamoyl chloride, which subsequently loses hydrogen chloride to form the isocyanate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to handle the hazardous nature of phosgene. Alternative methods using safer reagents like oxalyl chloride have also been explored .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-nitrophenyl isocyanate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-fluoro-2-nitrophenyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and reacts readily with nucleophiles such as alcohols and amines. This reactivity is exploited in the formation of urethanes and ureas, which are important in various chemical and industrial applications .

Comparison with Similar Compounds

Properties

IUPAC Name

4-fluoro-1-isocyanato-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O3/c8-5-1-2-6(9-4-11)7(3-5)10(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPNERLQTDSECZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369876
Record name 4-Fluoro-2-nitrophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190774-51-7
Record name 4-Fluoro-2-nitrophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-nitrophenyl isocyanate
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